N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a benzyl group, an oxadiazole ring, and a methoxyphenyl group, contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with benzyl chloride and a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines.
Scientific Research Applications
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide has been investigated for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with biological targets effectively.
Agriculture: It has been studied for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the benzyl and methoxyphenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide can be compared with other oxadiazole derivatives, such as:
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenyl)acetamide
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the benzyl group in this compound, for example, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications.
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-7-14(8-10-15)11-16(22)19-18-21-20-17(24-18)12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMYGPGQWKOYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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